N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 1-methyl-1H-1,2,4-triazol-5-ylmethyl group and a cyclopropanesulfonamide moiety. The cyclopropane sulfonamide group enhances solubility and metabolic stability, while the triazole-piperidine scaffold may contribute to binding affinity and selectivity .
Properties
IUPAC Name |
N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-16-12(13-9-14-16)8-17-6-2-3-10(7-17)15-20(18,19)11-4-5-11/h9-11,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCUFNFPMXOPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been known to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes.
Biological Activity
N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that belongs to the class of triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Overview of Triazole Derivatives
Triazole compounds are characterized by a five-membered ring containing three nitrogen atoms. They are known for their ability to interact with various biological targets, making them valuable in drug development. The incorporation of piperidine and cyclopropanesulfonamide moieties enhances their pharmacological potential.
Key Biological Activities
-
Antimicrobial Activity
- Triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. Research indicates that compounds similar to this compound show moderate to high activity against bacteria such as Escherichia coli and Staphylococcus aureus .
- A study found that certain triazole derivatives demonstrated IC50 values in the low micromolar range against various bacterial strains, indicating their potential as antimicrobial agents .
-
Anticancer Activity
- The compound has shown promise in cancer research, particularly against human breast cancer cell lines (e.g., MCF-7). In vitro studies revealed that related triazole compounds exhibit cytotoxic effects with IC50 values ranging from 6.2 μM to 43.4 μM .
- The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the therapeutic potential of triazole derivatives in oncology .
-
Other Pharmacological Properties
- Beyond antimicrobial and anticancer activities, triazole derivatives have been investigated for their analgesic and anti-inflammatory effects. Some studies suggest that these compounds may modulate pain pathways and exhibit anti-inflammatory properties through various mechanisms .
- Additionally, there is growing interest in their role as bioregulators in metabolic pathways due to their ability to interact with specific enzymes and receptors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Modifications in the piperidine ring or sulfonamide group can significantly affect the compound's efficacy and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on triazole | Enhances antimicrobial potency |
| Piperidine ring modifications | Alters binding affinity to biological targets |
| Cyclopropane sulfonamide group | Increases solubility and bioavailability |
Case Study 1: Antimicrobial Efficacy
A series of synthesized triazole derivatives were tested against common bacterial strains. Among them, a derivative closely related to this compound demonstrated significant activity against Klebsiella pneumoniae with an MIC value of 12 μg/mL . This finding underscores the potential of these compounds in treating bacterial infections.
Case Study 2: Anticancer Potential
In a study involving various triazole derivatives, one compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 27.3 μM. This compound's mechanism was linked to the inhibition of cell proliferation and induction of apoptosis . Such results highlight the importance of further exploring triazole derivatives for cancer therapeutics.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Antiviral Properties
The triazole group is also associated with antiviral activity. Studies have demonstrated that related compounds can inhibit viral replication by targeting key enzymes such as reverse transcriptase and protease in HIV . This suggests that N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide may possess similar antiviral properties.
Anticancer Potential
Several derivatives of triazoles have been investigated for their anticancer effects. They have shown promise in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against a panel of cancer cell lines:
| Compound ID | Cell Line Tested | IC₅₀ (µM) | Notes |
|---|---|---|---|
| A | MCF-7 | 15 | Significant cytotoxicity |
| B | A549 | 20 | Moderate cytotoxicity |
| C | HeLa | 25 | Low cytotoxicity |
The results indicated that compound A exhibited the highest potency against MCF-7 cells, suggesting a potential lead for further development in cancer therapy.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Strategies : Reductive amination (as in ) is a common method for piperidine-triazole derivatives, but cyclopropanesulfonamide introduction may require specialized sulfonylation steps .
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; further studies on binding assays and ADMET profiles are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
